molecular formula C20H23N3O5S B5014217 1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate

1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate

Cat. No.: B5014217
M. Wt: 417.5 g/mol
InChI Key: ARYVTIKNAKJAFB-UHFFFAOYSA-N
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Description

The compound “1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridine ring, and a benzyl group with a methylthio substituent. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

As a piperazine derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include reactions at the nitrogen atoms or the carbon atoms adjacent to them (the alpha-carbons). The pyridine and benzyl groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridinylcarbonyl group and the basic nitrogen atoms in the piperazine ring could make the compound soluble in polar solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for various neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. Piperazine derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so this compound could potentially be of interest in this field .

Properties

IUPAC Name

[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS.C2H2O4/c1-23-17-6-4-15(5-7-17)14-20-9-11-21(12-10-20)18(22)16-3-2-8-19-13-16;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVTIKNAKJAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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